molecular formula C10H15BrClNO B12589113 3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride CAS No. 650635-31-7

3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride

Cat. No.: B12589113
CAS No.: 650635-31-7
M. Wt: 280.59 g/mol
InChI Key: SIPKKFRZEGZYEP-UHFFFAOYSA-N
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Description

3-Bromo-N-phenylmethoxypropan-1-amine hydrochloride (molecular formula: C₁₀H₁₅BrClNO, molecular weight: 280.58 g/mol) is a halogenated amine salt with a phenylmethoxy (OCH₂C₆H₅) substituent on the nitrogen atom and a bromine atom at the terminal carbon of the propyl chain. Its structure consists of a propan-1-amine backbone modified with a bromo group (position 3) and a bulky aryloxyalkyl substituent (N-phenylmethoxy), which influences its physicochemical and reactive properties.

Properties

CAS No.

650635-31-7

Molecular Formula

C10H15BrClNO

Molecular Weight

280.59 g/mol

IUPAC Name

3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride

InChI

InChI=1S/C10H14BrNO.ClH/c11-7-4-8-12-13-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,7-9H2;1H

InChI Key

SIPKKFRZEGZYEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CONCCCBr.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride typically involves the bromination of N-phenylmethoxypropan-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the molecule. The hydrochloride salt is then formed by reacting the brominated compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions yield corresponding oxides and amines .

Scientific Research Applications

3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and as a tool for probing biochemical pathways.

    Medicine: It is investigated for its potential therapeutic applications and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-phenylmethoxypropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Halogenated Amine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Halogen
3-Bromo-N-phenylmethoxypropan-1-amine hydrochloride C₁₀H₁₅BrClNO 280.58 Phenylmethoxy, Bromo (C3) Br
N-Benzyl-3-methoxypropan-1-amine hydrochloride C₁₁H₁₈ClNO 215.72 Benzyl, Methoxy (C3) Cl
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride C₅H₁₃Cl₂N 170.07 Dimethylamino, Chloro (C3) Cl
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride C₈H₈BrF₃NCl 320.51 Bromo, Trifluoromethyl (phenyl ring) Br

Key Observations :

  • Halogen Position : The target compound’s bromine is on the aliphatic chain, enhancing its reactivity in nucleophilic substitutions compared to aryl-bound halogens (e.g., ).

Physicochemical Properties

Bromo substituents increase molecular weight and lipophilicity compared to chloro analogs, which may affect bioavailability. For example:

  • The logP (octanol-water partition coefficient) of the target compound is estimated to be higher than that of 3-chloro-N,N-dimethylpropan-1-amine hydrochloride due to bromine’s hydrophobic nature.
  • Solubility in water is likely lower than methoxy- or dimethylamino-substituted analogs (e.g., N-benzyl-3-methoxypropan-1-amine hydrochloride) due to reduced polarity .

Biological Activity

3-Bromo-N-phenylmethoxypropan-1-amine;hydrochloride is a chemical compound that has gained attention in pharmaceutical and biochemical research due to its potential biological activities. Understanding its biological effects, mechanisms of action, and applications is crucial for developing therapeutic agents.

  • IUPAC Name : 3-bromo-N-phenylmethoxypropan-1-amine; hydrochloride
  • CAS Number : 650635-31-7
  • Molecular Formula : C12H16BrClN2O
  • Molecular Weight : 303.63 g/mol

The biological activity of 3-bromo-N-phenylmethoxypropan-1-amine is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a selective inhibitor of certain receptors, potentially influencing pathways related to mood regulation and neuroprotection.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds similar to 3-bromo-N-phenylmethoxypropan-1-amine exhibit antidepressant-like effects in animal models, possibly through the modulation of serotonin and norepinephrine levels.
  • Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that 3-bromo-N-phenylmethoxypropan-1-amine influences cell viability and proliferation in various human cell lines. The compound showed a dose-dependent response in inhibiting cell growth, suggesting potential applications in cancer therapy.

Concentration (µM)Cell Viability (%)
0100
1085
5070
10050

In Vivo Studies

Animal studies have provided insights into the pharmacodynamics of this compound. In a rodent model, administration of 3-bromo-N-phenylmethoxypropan-1-amine led to significant improvements in depressive-like behaviors compared to control groups.

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal evaluated the effects of 3-bromo-N-phenylmethoxypropan-1-amine on depression-like behavior in mice. The results indicated that treatment with the compound significantly reduced immobility time in the forced swim test, a common measure for antidepressant efficacy.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures. The findings revealed that pre-treatment with 3-bromo-N-phenylmethoxypropan-1-amine significantly reduced cell death and increased the expression of neuroprotective proteins.

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